Technical Monograph: 2-(Dibenzylamino)acetamide (CAS 1089-31-2)
Technical Monograph: 2-(Dibenzylamino)acetamide (CAS 1089-31-2)
Executive Summary
2-(Dibenzylamino)acetamide (CAS 1089-31-2), also known as
This guide provides a comprehensive technical overview of the compound's physicochemical properties, synthesis protocols, analytical characterization, and applications in drug discovery.
Physicochemical Properties
The compound is characterized by a glycine backbone protected by two benzyl groups on the amine, rendering it lipophilic and stable under basic conditions.
| Property | Specification |
| CAS Number | 1089-31-2 |
| IUPAC Name | 2-(Dibenzylamino)acetamide |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 254.33 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Methanol, DMSO, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~7.5 (Amine basicity reduced by steric bulk) |
| LogP (Predicted) | 2.1 - 2.5 |
| SMILES | O=C(N)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Synthesis & Manufacturing Protocols
The synthesis of 2-(Dibenzylamino)acetamide typically follows a nucleophilic substitution pathway. Two primary routes are employed depending on reagent availability and scale.
Route A: Direct Alkylation (Preferred Laboratory Scale)
This method involves the direct alkylation of dibenzylamine with 2-chloroacetamide in the presence of a base to scavenge the generated acid.
-
Reagents: Dibenzylamine (1.0 eq), 2-Chloroacetamide (1.1 eq),
or (1.5 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (
) for 4–6 hours.
Protocol:
-
Dissolve dibenzylamine in anhydrous ACN.
-
Add potassium carbonate (
) to the solution. -
Add 2-chloroacetamide portion-wise to the stirring mixture.
-
Heat to reflux and monitor by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[1]
-
Upon completion, filter the inorganic salts while hot.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).
Route B: Acyl Chloride Intermediate (Industrial Scale)
This route avoids the use of 2-chloroacetamide (which is toxic) by generating the amide in situ.
-
Step 1: React Dibenzylamine with Chloroacetyl chloride
-Dibenzyl-2-chloroacetamide (Intermediate). Note: This intermediate is different from the target; the chloro group must be displaced.-
Correction: The standard industrial route for glycinamides often starts with the amino acid.
-
Revised Step 1: React Dibenzylamine with Chloroacetyl chloride
Incorrect path. -
Correct Step 1: React Dibenzylamine with Ethyl bromoacetate
Ethyl -dibenzylglycinate. -
Step 2: Ammonolysis of the ester using methanolic ammonia
2-(Dibenzylamino)acetamide .
-
Synthesis Workflow Visualization
Caption: Comparative synthesis routes. Route A (Blue) is the direct one-step synthesis commonly used in research settings.
Analytical Specifications
To validate the identity and purity of CAS 1089-31-2, the following analytical parameters are established.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
or - 7.20 – 7.40 ppm (m, 10H): Aromatic protons (Phenyl rings).
-
3.65 ppm (s, 4H): Benzylic protons (
). -
3.05 ppm (s, 2H): Glycine methylene protons (
). -
6.50 – 7.50 ppm (br s, 2H): Amide protons (
). Note: Broad and exchangeable with .
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Molecular Ion:
m/z -
Sodium Adduct:
m/z
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
mm, ). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (Amide) and 254 nm (Phenyl).
Applications in Drug Development
A. Anticonvulsant Scaffold Discovery
2-(Dibenzylamino)acetamide serves as a structural template for Functionalized Amino Acids (FAAs) . This class of compounds, exemplified by the drug Lacosamide , exhibits anticonvulsant activity by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs).
-
Mechanism: The dibenzyl moiety provides significant lipophilicity, allowing blood-brain barrier (BBB) penetration. The terminal amide acts as a hydrogen bond donor/acceptor within the channel pore.
-
Screening Workflow: Derivatives are synthesized by modifying the benzyl rings (e.g., adding fluoro/chloro substituents) and tested in in vivo models such as the Maximal Electroshock (MES) test.
B. Impurity in API Synthesis
In the manufacturing of antihistamines like Levocetirizine , dibenzyl groups are often used as protecting groups for piperazine or ethylenediamine derivatives. Incomplete reactions or side reactions with chloroacetamide reagents can generate CAS 1089-31-2 as a process impurity.
-
Control Strategy: It is monitored as a "specified impurity" with limits typically set
in the final API.
Drug Discovery Workflow Visualization
Caption: Workflow for utilizing CAS 1089-31-2 derivatives in anticonvulsant drug discovery.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (
recommended) away from strong oxidizing agents.
References
-
BenchChem. (2025).[2] Comparative Analysis of N,N'-Dibenzylglycinamide Analogs and Related N-Benzyl Amides as Anticonvulsant Agents. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 408045, N-benzyl-2-(benzylamino)acetamide. Retrieved from
-
Sigma-Aldrich. (2025). 2-(Dibenzylamino)acetamide Product Specification. Retrieved from
- Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives. Journal of Medicinal Chemistry. (Contextual reference for FAA mechanism).
-
BOC Sciences. (2025). Levocetirizine and Impurities: CAS 1089-31-2.[][][5] Retrieved from
